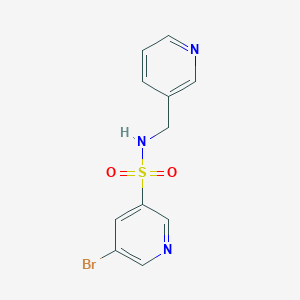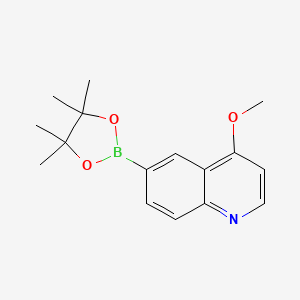
(2-Methylpyrimidin-4-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpyrimidin-4-yl)thiourea is a chemical compound belonging to the class of thioureas, which are characterized by the presence of a thiourea group (NH2-CS-NH2) attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds that play a crucial role in biological systems, such as nucleic acids (uracil, thymine, and cytosine) and vitamin B1
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrimidin-4-yl)thiourea typically involves the reaction of 2-methylpyrimidin-4-amine with thiourea under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and the use of a suitable solvent like ethanol or methanol is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (2-Methylpyrimidin-4-yl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Pyrimidine-2-carboxylic acid can be formed by oxidizing the 2-methyl group.
Reduction: Reduced derivatives of the compound may be obtained depending on the specific conditions used.
Substitution: Halogenated derivatives of the compound can be synthesized through substitution reactions.
科学的研究の応用
(2-Methylpyrimidin-4-yl)thiourea has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug design and development, particularly in the context of cancer therapy and other therapeutic areas.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
(2-Methylpyrimidin-4-yl)thiourea is similar to other thiourea derivatives, such as 1-(4-Methylpyridin-2-yl)thiourea and N-(4-methylpyrimidin-2-yl)thiourea. These compounds share structural similarities but may differ in their biological activity and applications
類似化合物との比較
1-(4-Methylpyridin-2-yl)thiourea
N-(4-methylpyrimidin-2-yl)thiourea
Other substituted pyrimidines and thioureas
特性
分子式 |
C6H8N4S |
|---|---|
分子量 |
168.22 g/mol |
IUPAC名 |
(2-methylpyrimidin-4-yl)thiourea |
InChI |
InChI=1S/C6H8N4S/c1-4-8-3-2-5(9-4)10-6(7)11/h2-3H,1H3,(H3,7,8,9,10,11) |
InChIキー |
JTXNVYDAUKNOPN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=N1)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)







